2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole
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Overview
Description
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a triazole ring via a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylmethyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: This reaction can target the triazole ring or the benzimidazole core, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar antimicrobial properties.
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their anticancer activities.
Uniqueness
What sets 2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole apart is its unique combination of the benzimidazole and triazole moieties, linked via a sulfanylmethyl group. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-23-17(11-13-7-3-2-4-8-13)21-22-18(23)24-12-16-19-14-9-5-6-10-15(14)20-16/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMEIQTHMUNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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